5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid
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Overview
Description
5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid is a compound with the molecular formula C12H18N2O3 . It is a solid substance with a molecular weight of 238.29 . The IUPAC name for this compound is 5-methyl-4-[(4-methyl-1-piperidinyl)methyl]-3-isoxazolecarboxylic acid .
Molecular Structure Analysis
The molecule lies on a crystallographic mirror plane with one half-molecule in the asymmetric unit . An intramolecular C-H⋯O interaction is present . In the crystal, strong intermolecular O-H⋯N hydrogen bonds result in the formation of a linear chain structure along [100], and there are also weak C-H⋯O hydrogen bonds between the chains which help to stabilize the crystal packing .Chemical Reactions Analysis
Isoxazole rings, such as the one in this compound, tend to collapse under UV irradiation, rearranging to oxazole through azirine intermediate . Meanwhile, the azirine intermediate can react with nucleophiles, especially carboxylic acids .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 238.29 . The InChI Code for this compound is 1S/C12H18N2O3/c1-8-3-5-14 (6-4-8)7-10-9 (2)17-13-11 (10)12 (15)16/h8H,3-7H2,1-2H3, (H,15,16) .Scientific Research Applications
Synthesis and Characterization
- Novel Heterocyclic Amino Acids : 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid derivatives have been synthesized and characterized as part of a series of novel heterocyclic amino acids. These compounds serve as achiral and chiral building blocks in chemical synthesis (Matulevičiūtė et al., 2021).
Chemical and Biological Activity
- Cancer Treatment : This compound, as part of a larger structure, has shown potential in inhibiting Aurora A, suggesting its usefulness in treating cancer (ヘンリー,ジェームズ, 2006).
- Radioimmunological Assay : It has been used in the radioimmunological assay of glisoxepide, an antidiabetic drug. The structure's isoxazole and benzene ring are essential for good binding in this application (Nieuweboer et al., 1976).
- GABA Uptake Inhibition : Isoxazoles related to this compound have been tested as inhibitors of GABA uptake and GABA-metabolizing enzymes in rat brain slices, indicating potential neurological applications (Krogsgaard‐Larsen & Johnston, 1975).
Spectroscopic and Quantum Mechanical Studies
- Spectroscopic Properties : The compound has been investigated for its spectroscopic properties using techniques like FT-IR, NMR, UV, and quantum chemical methods, contributing to its characterization in material science (Devi et al., 2020).
Synthesis of Functionalized Derivatives
- Functionalized 3-(Pyridin-3-yl)isoxazoles Synthesis : It has been used as a scaffold for the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, illustrating its versatility in organic synthesis (Ruano et al., 2005).
Future Directions
Properties
IUPAC Name |
5-methyl-4-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-8-9(10(11(14)15)12-16-8)7-13-5-3-2-4-6-13/h2-7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTCTEVMLMPUQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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